molecular formula C12H17NO4S B2998889 5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid CAS No. 2490406-89-6

5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid

Cat. No.: B2998889
CAS No.: 2490406-89-6
M. Wt: 271.33
InChI Key: FDRLEQODZHEBHV-UHFFFAOYSA-N
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Description

5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
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Biological Activity

5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The molecular formula is C12H17NO4SC_{12}H_{17}NO_4S, with a molecular weight of 271.33 g/mol. The structure includes functional groups that may contribute to its biological properties, such as the carboxylic acid and the carbamate moiety.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit specific enzymes, including viral polymerases, which are crucial for the replication of viruses such as Hepatitis C virus (HCV) .
  • Cellular Interaction : The compound may enhance cell adhesion by interacting with integrins, which are proteins that facilitate cell-extracellular matrix adhesion .
  • Antimicrobial Activity : Some thiophene derivatives demonstrate antimicrobial properties, making them potential candidates for treating infections .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Activity Type Description Reference
AntiviralInhibits HCV NS5B polymerase, showing promise in antiviral therapy.
AntimicrobialExhibits activity against various bacterial strains in vitro.
Cell Adhesion EnhancementEnhances binding of cells to integrin ligands, potentially improving tissue repair.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the effectiveness of thiophene carboxylic acids as inhibitors of HCV polymerase, demonstrating significant inhibition in cellular assays . This suggests potential therapeutic applications in treating viral infections.
  • Antimicrobial Efficacy : Research on novel thiophene derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .
  • Integrin Binding : The compound's ability to enhance integrin binding was explored in vitro, suggesting applications in regenerative medicine and tissue engineering where cell adhesion is critical .

Properties

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-6-8-4-5-9(18-8)10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRLEQODZHEBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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